molecular formula C18H19N5O2 B2801104 6-methyl-2-[(4-phenylpiperazin-1-yl)carbonyl]pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2108214-89-5

6-methyl-2-[(4-phenylpiperazin-1-yl)carbonyl]pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2801104
CAS RN: 2108214-89-5
M. Wt: 337.383
InChI Key: DMSOCUOCQYMWFS-UHFFFAOYSA-N
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Description

The compound “6-methyl-2-[(4-phenylpiperazin-1-yl)carbonyl]pyrazolo[1,5-a]pyrazin-4(5H)-one” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazin-4(5H)-one core, which is a bicyclic system with both pyrazole and pyrazine rings. This core is substituted with a methyl group at the 6-position and a carbonyl-linked phenylpiperazine at the 2-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the bicyclic pyrazolo[1,5-a]pyrazin-4(5H)-one core, with the phenylpiperazine and methyl groups providing additional complexity . The phenylpiperazine moiety could potentially allow for interesting intermolecular interactions in a solid-state or biological context.


Chemical Reactions Analysis

As for the chemical reactions, it’s challenging to predict without specific experimental data. The reactivity of this compound would likely be influenced by the electron-rich pyrazine ring and the potential for nucleophilic attack at the carbonyl carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of both polar (carbonyl, piperazine) and nonpolar (phenyl, methyl) groups could give this compound unique solubility properties .

Scientific Research Applications

Chemical Synthesis and Derivative Compounds

Research has explored the synthesis of various chemical compounds related to the pyrazolo[1,5-a]pyrazin-4(5H)-one structure. Shaaban et al. (2008) detail the creation of pyrazolo[3,4‐d]pyridazine, pyrido[1,2‐a]benzimidazole, pyrimido[1,2‐a]benzimidazole, and triazolo[4,3‐a]pyrimidine derivatives from a similar pyrazole compound. This showcases the versatility of such compounds in generating a range of chemical derivatives for further study (Shaaban et al., 2008).

Application in Textile Dyes

The application of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives in textiles is another area of interest. Rangnekar (2007) synthesized pyrazolo[4′,3′:5,6]pyrazino[2,3‐c]pyrazoles and pyrazolo[4′,3′:5,6]pyrazino[2,3‐d]pyrimidines and studied their use as disperse dyes on polyester fibers, indicating potential industrial applications in the textile sector (Rangnekar, 2007).

Anticancer and Anti-inflammatory Agents

In the field of pharmacology, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, closely related to the chemical structure , and evaluated them as anticancer and anti-5-lipoxygenase agents. This suggests potential therapeutic applications for similar compounds in treating cancer and inflammatory diseases (Rahmouni et al., 2016).

Antimicrobial Applications

Al‐Azmi and Mahmoud (2020) investigated novel pyrazole-4-carbonitrile derivatives for their antimicrobial properties. This suggests the potential of such compounds in developing new antimicrobial agents, which could be critical in addressing antibiotic resistance (Al‐Azmi & Mahmoud, 2020).

Imaging Agents in Medical Research

Wang et al. (2018) synthesized a pyrazolo[1,5-a]pyrimidine derivative for use as a PET agent in imaging of IRAK4 enzyme in neuroinflammation. This highlights the potential use of such compounds in medical imaging and diagnostics (Wang et al., 2018).

Mechanism of Action

Target of Action

Compounds with similar structures, such as aryl(4-phenylpiperazin-1-yl)methanethione derivatives, have been shown to target acetylcholinesterase (ache) and butyrylcholinesterase (bche) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and cognition.

Mode of Action

Similar compounds have been shown to inhibit ache and bche . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic neurotransmission.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to cholinergic neurotransmission . By inhibiting AChE and BChE, the compound could potentially enhance the signaling of acetylcholine, a key neurotransmitter involved in learning and memory . This could have downstream effects on cognitive function, particularly in conditions like Alzheimer’s disease where cholinergic signaling is impaired .

Result of Action

The molecular and cellular effects of this compound’s action would likely involve an increase in acetylcholine levels in the synaptic cleft, due to the inhibition of AChE and BChE . This could enhance cholinergic neurotransmission and potentially improve cognitive function .

Action Environment

Environmental factors that could influence the action, efficacy, and stability of this compound include pH, temperature, and the presence of other substances that could interact with the compound or its targets . .

Safety and Hazards

Without specific safety data for this compound, it’s difficult to comment on its potential hazards. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research could involve synthesizing this compound and studying its physical and chemical properties, reactivity, and potential biological activity . It would also be interesting to explore the effect of varying the substituents on the pyrazolo[1,5-a]pyrazin-4(5H)-one core.

properties

IUPAC Name

6-methyl-2-(4-phenylpiperazine-1-carbonyl)-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-13-12-23-16(17(24)19-13)11-15(20-23)18(25)22-9-7-21(8-10-22)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMSOCUOCQYMWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)N3CCN(CC3)C4=CC=CC=C4)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-2-[(4-phenylpiperazin-1-yl)carbonyl]pyrazolo[1,5-a]pyrazin-4(5H)-one

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